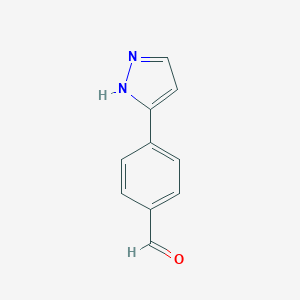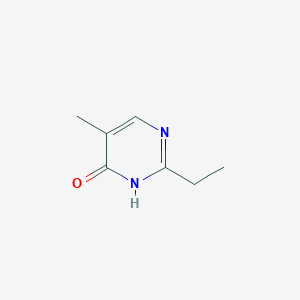
2-Ethyl-5-methylpyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a pyrimidine derivative that can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of 2-ethyl-5-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and fungal growth. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one acts as a plant growth regulator by affecting the synthesis and transport of plant hormones. As an insecticide, this compound targets the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-5-methylpyrimidin-4(1H)-one also depend on its specific application. In medicinal chemistry, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one can affect the morphology, physiology, and metabolism of plants, leading to changes in growth, yield, and quality. As an insecticide, this compound can affect the behavior, feeding, and reproduction of insects, leading to population reduction.
実験室実験の利点と制限
The advantages of using 2-ethyl-5-methylpyrimidin-4(1H)-one in lab experiments include its availability, low cost, and versatility. This compound can be synthesized using different methods, and its chemical and physical properties can be easily modified by introducing different functional groups. However, the limitations of using 2-ethyl-5-methylpyrimidin-4(1H)-one in lab experiments include its low solubility in water, its potential toxicity, and its limited bioavailability. These factors can affect the accuracy and reproducibility of the experimental results.
将来の方向性
There are several future directions for the research on 2-ethyl-5-methylpyrimidin-4(1H)-one. In medicinal chemistry, this compound can be further optimized for its anticancer, antiviral, and antifungal activities by designing new derivatives with improved potency, selectivity, and pharmacokinetics. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one can be used to develop new plant growth regulators and insecticides with reduced environmental impact and resistance development. In material science, this compound can be used to synthesize new materials with unique properties, such as conductivity, luminescence, and catalytic activity.
Conclusion
In conclusion, 2-ethyl-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, pesticides, and materials with important practical applications.
合成法
2-Ethyl-5-methylpyrimidin-4(1H)-one can be synthesized using different methods, including the Biginelli reaction, the Gewald reaction, and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, an aldehyde, and elemental sulfur in the presence of a base. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde, and ammonium acetate or ammonia in the presence of a catalyst. The choice of the synthesis method depends on the availability of the starting materials, the desired yield, and the purity of the final product.
科学的研究の応用
2-Ethyl-5-methylpyrimidin-4(1H)-one has been used in various scientific research applications, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied as a potential anticancer, antiviral, and antifungal agent. In agriculture, 2-ethyl-5-methylpyrimidin-4(1H)-one has been used as a plant growth regulator and as an insecticide. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
特性
CAS番号 |
192631-47-3 |
|---|---|
製品名 |
2-Ethyl-5-methylpyrimidin-4(1H)-one |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
2-ethyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-4-5(2)7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
InChIキー |
VPLWQGMFSSWEIA-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(C(=O)N1)C |
正規SMILES |
CCC1=NC=C(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



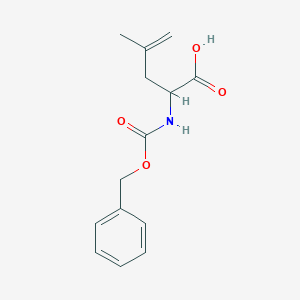
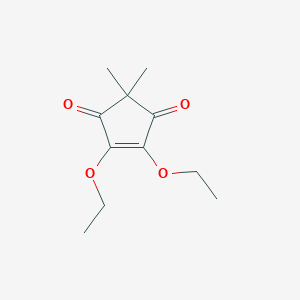
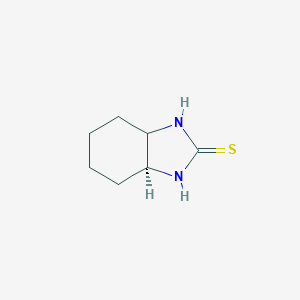
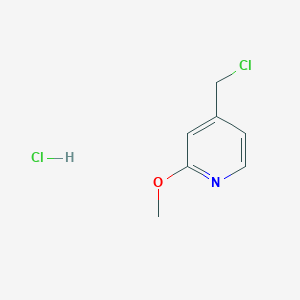
![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)

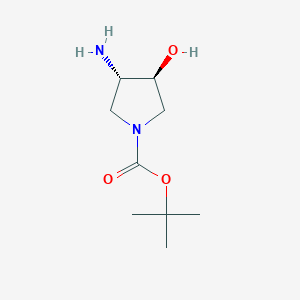
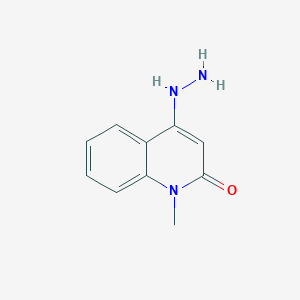


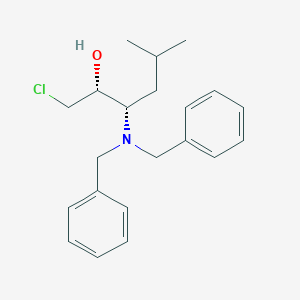
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid](/img/structure/B60830.png)
